molecular formula C20H14F3N5OS B6426124 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 705969-72-8

2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6426124
CAS No.: 705969-72-8
M. Wt: 429.4 g/mol
InChI Key: JMRSAYHIEFYIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H14F3N5OS and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is 429.08711575 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)15-9-3-4-10-16(15)24-18(29)12-30-19-25-26-27-28(19)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRSAYHIEFYIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure

The compound features a complex structure composed of a naphthalene moiety linked to a tetrazole ring, with a sulfanyl group and an acetamide functional group. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Research indicates that compounds containing tetrazole and naphthalene rings exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)22.8
HeLa (Cervical)18.3

The structure-activity relationship (SAR) studies suggest that the presence of the naphthalene and tetrazole rings is critical for enhancing cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated notable antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

In animal models, particularly using the picrotoxin-induced convulsion model, the compound demonstrated anticonvulsant properties. The protective effect against seizures was significant, with a dose-dependent response observed.

Case Studies

Several case studies have highlighted the pharmacological potential of similar compounds in clinical settings. For example:

  • Case Study on Anticancer Efficacy : A study involving a derivative of this compound showed promising results in reducing tumor size in xenograft models of breast cancer.
  • Antimicrobial Trials : Clinical trials testing related compounds have reported successful management of infections resistant to conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.